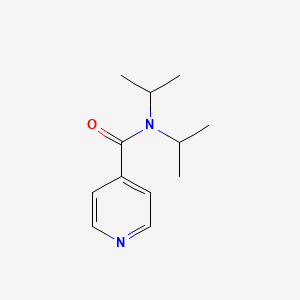

N,N-Diisopropylisonicotinamide

Vue d'ensemble

Description

N,N-Diisopropylisonicotinamide is a synthetic compound belonging to the class of isonicotinamides. It has gained attention due to its unique chemical structure and biological activity. The compound is used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Diisopropylisonicotinamide can be synthesized through the reaction of isonicotinic acid with diisopropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diisopropylisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted isonicotinamides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N,N-Diisopropylisonicotinamide has been investigated for its potential as a therapeutic agent, particularly in the context of inhibiting specific enzymes associated with various diseases.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Research indicates that this compound serves as a bisubstrate inhibitor of nicotinamide N-methyltransferase, an enzyme linked to several cancers and metabolic disorders. The compound's structural modifications have led to the development of a library of inhibitors with varying potency, demonstrating a half-maximal inhibitory concentration (IC50) as low as 1.41 µM in cell-based assays .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 1.41 | Nicotinamide N-Methyltransferase |

| Compound B | 3.00 | Nicotinamide N-Methyltransferase |

| Compound C | 0.75 | Nicotinamide N-Methyltransferase |

Organic Synthesis Applications

In organic chemistry, this compound is utilized as a base and catalyst in various synthetic reactions.

Role as a Proton Scavenger

The compound acts as an effective proton scavenger in peptide coupling reactions, enhancing the efficiency of the synthesis process by facilitating the formation of amide bonds . Additionally, it is employed in palladium-catalyzed reactions, such as alkoxycarbonylation of allyl phosphates and acetates.

Table 2: Synthetic Reactions Utilizing this compound

| Reaction Type | Application |

|---|---|

| Peptide Coupling | Facilitates amide bond formation |

| Alkoxycarbonylation | Used with palladium catalysts |

| Vinyl Sulfone Synthesis | Acts as a catalyst |

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in real-world applications.

Case Study: Development of NNMT Inhibitors

A study conducted by Martin et al. focused on modifying lead inhibitors targeting NNMT. The incorporation of various functional groups into the structure of this compound derivatives resulted in enhanced binding affinity and selectivity towards the enzyme's active site, demonstrating its potential for therapeutic development against metabolic disorders .

Case Study: Organic Synthesis Efficiency

In another study, researchers explored the application of this compound in synthesizing mannosylated peptides using lipase catalysts. The findings indicated that varying concentrations of the compound significantly influenced product yields, showcasing its role as a critical component in optimizing synthetic pathways .

Mécanisme D'action

The mechanism of action of N,N-Diisopropylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N,N-Diisopropylisonicotinamide can be compared with other isonicotinamide derivatives, such as:

- N,N-Diisobutylisonicotinamide

- N,N-Dimethylisonicotinamide

- N,N-Diethylisonicotinamide

Uniqueness

This compound is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Activité Biologique

N,N-Diisopropylisonicotinamide (DIPNA) is a compound that has garnered attention in pharmacological research due to its structural similarity to nicotine and its potential biological activity. This article explores the compound's biological activity, including its interactions with nicotinic acetylcholine receptors (nAChRs), its applications in immunogenic studies, and its role in drug development.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring structure, which is crucial for its interaction with biological targets. Its synthesis typically involves the reaction of isonicotinic acid derivatives with diisopropylamine, yielding a compound that can be further modified for enhanced biological properties.

Interaction with Nicotinic Acetylcholine Receptors

Binding Affinity Studies:

DIPNA has been evaluated for its binding affinity to various nAChR subtypes. Notably, studies have shown that DIPNA exhibits:

- High binding affinity towards the α4β2 nAChR subtype (K_i = 12.2 μM) and a moderate affinity towards α7 nAChRs (K_i > 100 μM) .

- The compound's binding characteristics suggest that it may act as a partial agonist or antagonist depending on the receptor subtype involved.

Functional Assays:

In functional assays using guinea pig ileum contractions, DIPNA demonstrated significantly lower potency compared to nicotine, indicating that while it interacts with nAChRs, it may not elicit the same level of biological response as nicotine itself. For instance:

- The effective concentration (EC_50) for DIPNA was found to be approximately 53 μM for the (−)-enantiomer, contrasting sharply with nicotine's EC_50 of 4.2 μM .

Immunogenic Studies

DIPNA has also been utilized in immunogenic research aimed at developing nicotine vaccines. In a study by Janda et al., DIPNA was coupled to keyhole limpet hemocyanin (KLH) to create a hapten that elicited a robust immune response in mice:

- The immunization resulted in high antibody titers (~25,000) against nicotine, indicating potential for use in therapeutic vaccines targeting nicotine addiction .

Case Studies and Applications

Several case studies have highlighted the potential applications of DIPNA in pharmacology:

-

Nicotine Vaccine Development:

- The use of DIPNA as a hapten in vaccine formulations has shown promise in generating antibodies that could help mitigate nicotine dependence.

- Neuropeptide S Receptor Antagonism:

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Details |

|---|---|

| Binding Affinity | α4β2 nAChR (K_i = 12.2 μM), α7 nAChR (K_i > 100 μM) |

| Potency Comparison | EC_50 (−)-DIPNA = 53 μM vs. Nicotine = 4.2 μM |

| Immunogenic Response | High antibody titers (~25,000) against nicotine when used as a hapten |

| Potential Applications | Development of nicotine vaccines; neuropeptide S receptor antagonism |

Propriétés

IUPAC Name |

N,N-di(propan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRSGDOBQLTYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283896 | |

| Record name | N,N-DIISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77924-05-1 | |

| Record name | 77924-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(propan-2-yl)pyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N,N-diisopropylisonicotinamide influence its coordination behavior?

A1: this compound possesses two potential coordination sites: the pyridine nitrogen and the amide oxygen. This allows it to act as a bridging ligand, facilitating the formation of polymeric structures. For instance, in the presence of cobalt(II) chloride, it forms a 1D coordination polymer containing linear trinuclear [Co3L4Cl6] units. Interestingly, this complex displays a rare mixed Co(Td)-Co(Oh)-Co(Td) geometry, where Td and Oh represent tetrahedral and octahedral coordination geometries, respectively. The steric bulk of the isopropyl groups also plays a role in dictating the overall geometry and packing of the resulting complex.

Q2: Can you elaborate on the magnetic properties observed in this compound complexes?

A2: The aforementioned trinuclear cobalt complex exhibits interesting magnetic behavior. Analysis of its magnetic susceptibility data reveals weak ferromagnetic interactions between the central octahedral Co(II) ion and the two terminal tetrahedral Co(II) ions within each trinuclear unit. This interaction arises from the bridging chloride ions and highlights the potential of this compound in designing molecular magnetic materials.

Q3: Are there any examples of this compound derivatives being used in the synthesis of biologically relevant molecules?

A4: Yes, this compound has been employed as a starting material for the asymmetric synthesis of (+)-pyrido[3,4-b]homotropane. This compound belongs to a class of molecules with potential therapeutic applications. The synthesis highlights the versatility of this compound as a scaffold for building complex structures and its potential utility in medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.